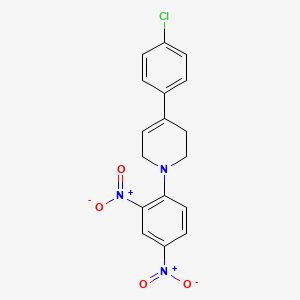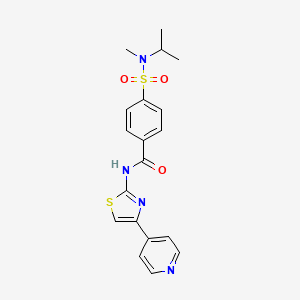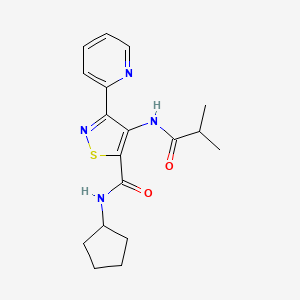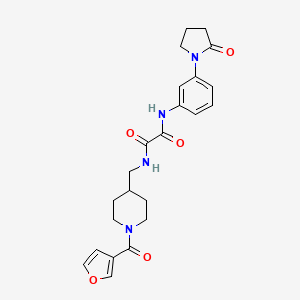
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The isoxazole ring is a heterocycle and could undergo reactions at the nitrogen or oxygen atoms. The sulfonyl group could potentially be reduced, and the acetamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the solvent used. The compound’s reactivity and stability would be influenced by the presence of the isoxazole ring, sulfonyl group, and acetamide group .Applications De Recherche Scientifique
Potential Applications in Scientific Research
Drug Metabolism and Pharmacokinetics : Compounds with specific structural features, similar to the one described, may be studied for their absorption, metabolism, and excretion (AME) profiles in the body. For instance, research on mirabegron, a β3-adrenoceptor agonist, involved understanding its metabolism and the generation of metabolites after oral administration to healthy male volunteers (Takusagawa et al., 2012).
Toxicology and Safety Studies : Understanding the toxicological profile and safety of complex chemical compounds is crucial. For example, the study on the bioavailability, anti-inflammatory, and antinociceptive properties of BP 2-94, a histamine H3 receptor agonist prodrug, provides insights into its pharmacological effects and potential therapeutic applications (Rouleau et al., 1997).
Mechanism of Action Investigations : Research might explore how compounds interact with specific cellular targets or enzymes, affecting biological pathways. This includes studying the effects on receptors, ion channels, or enzymatic activities critical for disease pathogenesis or therapeutic intervention.
Environmental Health Perspectives : Some studies may focus on the environmental presence and impact of chemical compounds, assessing exposure risks and potential health effects. For example, research on di-(2-ethylhexyl)phthalate (DEHP) looked at prenatal exposure and its association with pregnancy duration, illustrating concerns regarding environmental contaminants (Latini et al., 2003).
Development of Novel Therapeutics : Complex chemical compounds may serve as lead structures in the development of new drugs. Their structural features can be optimized for improved efficacy, reduced toxicity, and enhanced pharmacokinetic properties, contributing to the discovery of novel therapeutic agents.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-12(2)24(21,22)16-6-4-14(5-7-16)11-17(20)18-9-8-15-10-13(3)19-23-15/h4-7,10,12H,8-9,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJIMMRVJYSAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)

![(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2535510.png)


![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride](/img/structure/B2535520.png)
![4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2535521.png)


![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)
![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)
